molecular formula C₁₆H₁₇N₃O₄ B1159483 Pape-ethyl carbamate

Pape-ethyl carbamate

Cat. No.: B1159483
M. Wt: 315.32
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl carbamate (EC), also known as urethane (CH₃CH₂—O—CO—NH₂), is a synthetic compound historically used as a solvent, pesticide, and in medical applications. However, its carcinogenic and mutagenic properties have made it a subject of extensive toxicological research . EC induces tumors in multiple organs, including the liver, lungs, and Harderian glands, in rodents. Its carcinogenicity is age-dependent, with younger mice retaining higher concentrations of EC due to slower metabolic clearance, leading to increased tumorigenesis . EC is also a contaminant in fermented foods and beverages, necessitating rigorous monitoring .

Properties

Molecular Formula

C₁₆H₁₇N₃O₄

Molecular Weight

315.32

Synonyms

PAPE-ethyl Carbamate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Carbamates

Carcinogenic Potency

Key Findings:
  • Vinyl Carbamate (VC): VC (CH₂=CH—O—CO—NH₂) is 10–50 times more carcinogenic than EC in mice. It induces lung adenomas, hepatic carcinomas, and skin tumors at significantly lower doses . For example, VC administered to A/J mice at 1.5 µmol/g induced lung adenomas in 100% of mice, whereas EC required 15 µmol/g to achieve similar results .
  • Ethyl N-Hydroxycarbamate (ENHC): ENHC (CH₃CH₂—O—CO—NH—OH) is a potent teratogen, causing severe developmental abnormalities in Syrian hamsters, including anophthalmia and malformed extremities. Its teratogenic potency exceeds that of EC .
  • Alkyl Carbamates: n-Propyl carbamate: Similar teratogenic activity to EC in hamsters . tert-Butyl carbamate: No significant carcinogenic or teratogenic activity in mice or hamsters .

Table 1: Comparative Tumor Induction in Rodents

Compound Dose (µmol/g) Lung Adenomas (%) Liver Tumors (%) Skin Tumors (%)
Ethyl carbamate 15 80–100 30–50 20–30
Vinyl carbamate 1.5 100 60–80 70–90
Ethyl N-hydroxycarbamate 10 N/A N/A N/A

Sources:

Mutagenicity and Metabolic Activation

  • Vinyl Carbamate : VC is directly mutagenic in Salmonella typhimurium TA1535 and TA100 strains when activated by cytochrome P450 enzymes. Its mutagenicity is inhibited by P450 inhibitors like SKF-525A .
  • However, its metabolite vinyl carbamate epoxide (VCO) is a strong electrophile, forming DNA adducts (e.g., 7-(2'-oxoethyl)guanine) and inducing mutations .
  • Ethyl N-Hydroxycarbamate : Exhibits weak direct mutagenicity (2–3 revertants/µmol) in bacterial strains, with reduced activity in the presence of liver enzymes .

Key Metabolic Pathways :

  • EC is metabolized to VC and further oxidized to VCO, a reactive epoxide implicated in DNA adduct formation .
  • VC bypasses the initial oxidation step required for EC activation, explaining its higher potency .

Structural Activity Relationships (SAR)

  • Substituent Effects :
    • Ethyl vs. Vinyl Group: The vinyl group in VC enhances electrophilicity, enabling faster adduct formation with nucleophilic DNA bases .
    • N-Hydroxy Substitution: ENHC’s hydroxyl group increases its teratogenicity but reduces mutagenicity, likely due to altered metabolic stability .
  • Thiocarbamates : Thiocarbamate derivatives (e.g., replacing O with S in the carbamate group) exhibit enhanced binding to LuxR proteins via additional hydrogen bonds with Tyr70 residues, improving biological activity .

Table 2: Binding Interactions of Carbamate Derivatives

Compound Key Interactions (Protein Targets) Biological Effect
Ethyl carbamate Weak H-bonds with Trp66, Asp79 (LuxR) Moderate enzyme inhibition
Thiocarbamate H-bonds with Tyr70, hydrophobic interactions Enhanced anticholinesterase activity
Vinyl carbamate Covalent binding to DNA bases (e.g., guanine) High mutagenicity/carcinogenicity

Sources:

Environmental and Developmental Toxicity

  • Developmental Effects: EC exposure in zebrafish (Brachydanio rerio) embryos causes growth retardation, edema, and CNS abnormalities. Sensitivity decreases with embryonic age .
  • Food Contamination: EC forms in fermented products via reactions between cyanate and ethanol. Its levels correlate with ethanol concentration during fruit spirit maturation .

Q & A

Q. What are the validated analytical methods for detecting ethyl carbamate in fermented beverages, and how do researchers address matrix interference?

Ethyl carbamate (EC) detection requires methods sensitive to trace levels (µg/kg range). Gas chromatography–mass spectrometry (GC-MS) with isotopically labeled internal standards (e.g., d5-ethyl carbamate) is the gold standard . For complex matrices like wine or spirits, solid-phase extraction (SPE) or ultrasound-assisted emulsification-microextraction (USAEME) prior to GC-MS improves recovery rates by removing interfering compounds like phenols and sugars . Collaborative studies (e.g., AOAC International) have validated these protocols for reproducibility across laboratories .

Q. What production variables influence ethyl carbamate formation in fermented foods, and how are these factors experimentally isolated?

Key variables include precursor compounds (urea, cyanide), temperature, pH, and microbial activity. Experimental designs often use model systems (e.g., synthetic wine) to isolate variables. For example, copper(II) catalysis accelerates cyanide-to-EC conversion in spirits, a process quantified via controlled spiking experiments and LC-MS/MS monitoring . Time-course studies under varying pH (3.0–5.0) and storage temperatures (20–40°C) reveal nonlinear EC accumulation kinetics .

Q. What mitigation strategies have been empirically validated to reduce ethyl carbamate in alcoholic beverages?

Industry practices include enzymatic urea degradation (urease treatment) and selective yeast strains that minimize arginine metabolism. For example, Saccharomyces cerevisiae strains with low urea synthase activity reduce EC precursors by 60–80% in wine . Regulatory monitoring (e.g., FDA-TTB collaborations) confirms that these strategies lowered average EC levels in U.S. distilled spirits from 0.5 mg/kg (1988) to 0.1 mg/kg (2021) .

Advanced Research Questions

Q. What metabolic pathways convert ethyl carbamate into carcinogenic intermediates in mammalian systems, and how are these pathways modeled in vitro?

Human CYP2E1 catalyzes EC oxidation to vinyl carbamate, a DNA-reactive metabolite. In vitro models using NADPH-fortified human liver microsomes show time-dependent formation of 1,N6-ethenoadenosine, a mutagenic adduct . Competitive inhibition assays with CYP2E1-specific inhibitors (e.g., diethyldithiocarbamate) confirm enzyme specificity . Rodent studies further demonstrate slower neonatal metabolism due to underdeveloped microsomal esterases, informing developmental toxicity models .

Q. How can researchers resolve discrepancies in ethyl carbamate occurrence data across studies, particularly in heterogeneous food matrices?

Matrix-specific calibration curves and isotope dilution are critical. For example, EC recovery rates differ between distilled spirits (high ethanol) and soy sauce (high protein), requiring adjustments in SPE sorbent selection (e.g., C18 vs. mixed-mode resins) . Interlaboratory validation via spiked samples and blind replicates (e.g., European Commission wine analysis protocols) reduces methodological variability .

Q. What novel detection methods improve sensitivity for ethyl carbamate in biological samples, and how are these optimized for low-abundance targets?

Ultra-performance liquid chromatography–tandem MS (UPLC-MS/MS) with pre-column derivatization (e.g., 9-xanthydrol) achieves limits of detection (LOD) of 0.05 µg/kg in blood . For tissue samples, pressurized liquid extraction (PLE) coupled with GC-MS enhances throughput while minimizing matrix effects . Method optimization involves factorial design experiments to balance parameters like extraction temperature and solvent polarity .

Q. How do equilibrium dynamics of carbamate adducts affect ethyl carbamate stability in aqueous solutions, and what experimental approaches quantify these interactions?

NMR-based exchange spectroscopy (EXSY) measures rate constants for carbamate formation (k1) and cleavage (k2). For EC, equilibrium constants (K = k1/k2) range from 3.15–20.25 M⁻¹ depending on CO₂ concentration and pH . Isotopic labeling (e.g., ¹³C-EC) tracks adduct stability in simulated physiological conditions, revealing preferential α-carbamate formation in bicarbonate-rich environments .

Q. What experimental designs assess synergistic effects between ethyl carbamate and other foodborne carcinogens (e.g., acrylamide)?

Fractional factorial designs with dose-response matrices (e.g., EC: 0–50 µg/kg; acrylamide: 0–500 µg/kg) evaluate additive or synergistic genotoxicity in cell models. Comet assays or γH2AX foci quantification in HepG2 cells, combined with ANOVA analysis, identify significant interaction terms . Co-exposure studies in in vivo models (e.g., neonatal mice) further validate mechanistic synergies .

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